molecular formula C8H18BClO2Si B6289139 Chlorodimethylsilylboronic ester CAS No. 929887-16-1

Chlorodimethylsilylboronic ester

Cat. No.: B6289139
CAS No.: 929887-16-1
M. Wt: 220.58 g/mol
InChI Key: PDTQAESLYBAWQE-UHFFFAOYSA-N
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Description

Chlorodimethylsilylboronic ester (SBCl) is an organoboron compound that contains both boronic acid and organosilicon groups. It has a molecular formula of C8H18BClO2Si and a molecular weight of 220.58 g/mol .


Synthesis Analysis

The synthesis of esters like this compound typically involves esterification, a process where a carboxylic acid and an alcohol combine, losing a molecule of water . The reaction mechanisms often involve single electron transfer, energy transfer, or other radical procedures .


Molecular Structure Analysis

Mass spectrometry (MS) is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .


Chemical Reactions Analysis

Esters, including this compound, undergo hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters is a critical reaction in organic chemistry, leading to the formation of a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

Esters are neutral compounds, unlike the acids from which they are formed . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, literally “splitting with water” .

Scientific Research Applications

C-H Activation for C-B Bond Construction

Chlorodimethylsilylboronic ester is utilized in the field of organic synthesis, particularly in the construction of C-B bonds through C-H activation. Studies indicate that converting C-H bonds to C-B bonds is thermodynamically and kinetically favorable, with applications in the formation of alkylboronate esters and accompanying boranes. This process is significant in organic synthesis, leveraging the accessible barriers for C-H bond cleavage and B-C bond formation during borylation of alkanes and arenes (Mkhalid et al., 2010).

Solvent-Free Synthesis of Chlorohydrin Esters

In the synthesis of chlorohydrin esters from glycerol, a solvent-free system is used, optimizing the atom economy of the reaction. This process is relevant in the chemical industry for producing high yields of chlorohydrin esters using either classical or microwave heating, with significant implications for environmental sustainability and efficiency in industrial processes (Escribà et al., 2009).

Silylene-1,3-Diene Cycloaddition in Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the [4 + 1] cycloaddition reactions involving silylene transfer from silylboronic esters to 1,3-dienes. This reaction facilitates the formation of silacyclopent-3-enes, which is a cornerstone in the synthesis of various organic compounds, showcasing the versatility of silylboronic esters in complex organic synthesis (Ohmura et al., 2009).

Mechanism of Action

Target of Action

Chlorodimethylsilylboronic ester is an organoboron compound that contains both boronic acid and organosilicon groups. It primarily targets 1,2- or 1,3-diol groups, the same motifs that engage in cyclic ketal and acetal formation . These targets are commonly found in carbohydrate derivatives, making this compound particularly useful in glycoscience .

Mode of Action

The compound interacts with its targets through a process known as boronic ester formation . This involves the condensation of boronic acids and carbohydrate derivatives to form cyclic boronic esters . The compound can also be employed as a protective intermediate for the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . This pathway has been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .

Pharmacokinetics

7±230 °C, and its predicted density is 098±01 g/cm3

Result of Action

The result of this compound’s action is the formation of cyclic boronic esters, which can serve as protective groups in carbohydrate chemistry . This allows for the selective installation of various functional groups to glycoside substrates . After the sequence of boronic ester formation, functionalization, and deprotection, the boronic acid component can be recovered and reused .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . .

Future Directions

The current state of the art in stereospecific transformations of both secondary and tertiary boronic esters into other functionalities and groups is being critically considered . Transformations that are currently unattainable would represent future advances to the field .

Properties

IUPAC Name

chloro-dimethyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BClO2Si/c1-7(2)8(3,4)12-9(11-7)13(5,6)10/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTQAESLYBAWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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